N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide
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Overview
Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide” is a chemical compound synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound is characterized by its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The compound was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone . The synthesis process was reported in a short note . The compound was fully characterized by various spectroscopic methods including 1H-NMR, 13C-NMR, IR, and GC-MS .Molecular Structure Analysis
The molecular structure of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide” contains a total of 38 bonds; 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 imide .Chemical Reactions Analysis
The compound’s importance lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy .Physical And Chemical Properties Analysis
The compound was synthesized as a yellow solid . The melting point was recorded as 187.5–188.7 °C . The compound was characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, and GC-MS analysis) .Scientific Research Applications
- Researchers might explore its use in green chemistry, asymmetric synthesis, or other catalytic processes .
- Controlled drug release, targeting specific tissues, and improving bioavailability are key areas of interest .
- Investigating its cytotoxicity, cellular uptake, and pharmacokinetics could provide valuable insights .
Advanced Catalysis
Drug Delivery Systems
Biomedical Applications
Environmental Remediation
Wastewater Treatment
Photodynamic Therapy (PDT)
Mechanism of Action
Target of Action
The primary target of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide is the C-H bond . This compound possesses an N,O-bidentate directing group , which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Mode of Action
The compound interacts with its target through a process known as chelation-assistance . The Lewis-basic directing group in the compound coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized . The thermodynamic stability of cyclometallated complexes determines which C-H bonds are to be cleaved and thus functionalized .
Biochemical Pathways
The compound affects the C-H bond functionalization pathway . This pathway is a powerful strategy for expedient chemical bonds, providing rapid access to desired products and synthetic targets . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis .
Result of Action
The result of the compound’s action is the functionalization of C-H bonds . This leads to the formation of new chemical bonds and compounds, providing rapid access to desired products and synthetic targets .
Action Environment
The action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide is influenced by various environmental factors. For instance, the reaction requires a specific temperature . Furthermore, the presence of a Lewis-acidic metal is necessary for the compound to function effectively .
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-18-12-5-4-9-15(18)22(26)23-17-11-6-10-16-19(17)21(25)14-8-3-2-7-13(14)20(16)24/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKJQUWLZQTJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide |
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